molecular formula C69H94N12O16 B12433119 DBCO-(PEG2-Val-Cit-PAB)2

DBCO-(PEG2-Val-Cit-PAB)2

Cat. No.: B12433119
M. Wt: 1347.6 g/mol
InChI Key: OJIQRDAILYOKEI-MBSGQPJDSA-N
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Description

DBCO-(PEG2-Val-Cit-PAB)2 is a dual cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is based on polyethylene glycol (PEG) and contains a dibenzocyclooctyne (DBCO) group, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) moiety. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable reagent in click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-(PEG2-Val-Cit-PAB)2 involves multiple steps, starting with the preparation of the DBCO group, followed by the incorporation of the PEG2 linker, and finally the attachment of the Val-Cit-PAB moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: DBCO-(PEG2-Val-Cit-PAB)2 primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for copper catalysts .

Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically aqueous or organic solvents at room temperature, making it suitable for a wide range of applications .

Major Products Formed: The major products formed from the SPAAC reaction of this compound are stable triazole linkages. These linkages are used to attach various functional groups or molecules, such as drugs or targeting ligands, to the this compound scaffold .

Scientific Research Applications

Chemistry: In chemistry, DBCO-(PEG2-Val-Cit-PAB)2 is used as a versatile linker for the synthesis of complex molecules. Its ability to undergo SPAAC reactions makes it a valuable tool for bioconjugation and the development of novel chemical entities .

Biology: In biological research, this compound is used to create PROTACs, which are molecules designed to target and degrade specific proteins within cells. This has significant implications for studying protein function and developing new therapeutic strategies .

Medicine: In medicine, this compound is used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. The Val-Cit dipeptide is cleavable by proteases, ensuring the release of the drug within the target cells .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs and PROTACs. Its versatility and efficiency make it a valuable component in the development of new drugs and therapeutic agents .

Mechanism of Action

DBCO-(PEG2-Val-Cit-PAB)2 exerts its effects through the SPAAC reaction, which forms stable triazole linkages with azide-containing molecules. In the context of ADCs, the Val-Cit dipeptide is cleaved by proteases within the target cells, releasing the cytotoxic drug. In PROTACs, the compound facilitates the degradation of target proteins by recruiting E3 ubiquitin ligases .

Comparison with Similar Compounds

Similar Compounds:

  • DBCO-PEG4-Val-Cit-PAB-MMAE
  • DBCO-PEG2-Val-Cit-PAB-Exatecan
  • Fmoc-8-amino-3,6-dioxaoctanoic acid
  • EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
  • Succinic anhydride

Uniqueness: DBCO-(PEG2-Val-Cit-PAB)2 is unique due to its dual cleavable nature and its ability to undergo SPAAC reactions. The presence of the PEG2 linker enhances its solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C69H94N12O16

Molecular Weight

1347.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C69H94N12O16/c1-46(2)62(66(90)76-55(14-9-31-72-68(70)92)64(88)74-53-23-17-48(44-82)18-24-53)78-58(84)29-35-94-39-41-96-37-33-80(60(86)27-28-61(87)81-43-52-13-6-5-11-50(52)21-22-51-12-7-8-16-57(51)81)34-38-97-42-40-95-36-30-59(85)79-63(47(3)4)67(91)77-56(15-10-32-73-69(71)93)65(89)75-54-25-19-49(45-83)20-26-54/h5-8,11-13,16-20,23-26,46-47,55-56,62-63,82-83H,9-10,14-15,27-45H2,1-4H3,(H,74,88)(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,85)(H3,70,72,92)(H3,71,73,93)/t55-,56-,62-,63-/m0/s1

InChI Key

OJIQRDAILYOKEI-MBSGQPJDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origin of Product

United States

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